molecular formula C17H20N4O4 B3482485 {4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(MORPHOLINO)METHANONE

{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(MORPHOLINO)METHANONE

Cat. No.: B3482485
M. Wt: 344.4 g/mol
InChI Key: ALZYTORTAHHKNL-UHFFFAOYSA-N
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Description

{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(MORPHOLINO)METHANONE is a complex organic compound that features a pyrazole ring substituted with nitro and methyl groups, a phenyl ring, and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(MORPHOLINO)METHANONE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by nitration to introduce the nitro group.

    Attachment of the Phenyl Ring: The pyrazole derivative is then reacted with a benzyl halide under basic conditions to attach the phenyl ring.

    Introduction of the Morpholino Group: The final step involves the reaction of the intermediate with morpholine in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group under suitable conditions.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Coupling Reactions: The morpholino group can engage in various coupling reactions, forming new bonds with other organic molecules.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Reagents such as halogens (chlorine, bromine) and Lewis acids (AlCl3) are often used.

    Coupling: Reagents like EDCI, DCC (dicyclohexylcarbodiimide), and various catalysts are employed.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amino derivative.

    Substitution on Phenyl Ring: Formation of various substituted phenyl derivatives.

    Coupling Reactions: Formation of complex organic molecules with extended functionalities.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Probes: Used in the development of probes for studying biological processes.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(MORPHOLINO)METHANONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholino group can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(MORPHOLINO)METHANONE is unique due to its combination of a pyrazole ring, phenyl ring, and morpholino group, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications in various fields, setting it apart from other similar compounds.

Properties

IUPAC Name

[4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-12-16(21(23)24)13(2)20(18-12)11-14-3-5-15(6-4-14)17(22)19-7-9-25-10-8-19/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZYTORTAHHKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)N3CCOCC3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(MORPHOLINO)METHANONE
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{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(MORPHOLINO)METHANONE
Reactant of Route 3
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{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(MORPHOLINO)METHANONE
Reactant of Route 4
Reactant of Route 4
{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(MORPHOLINO)METHANONE
Reactant of Route 5
{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(MORPHOLINO)METHANONE
Reactant of Route 6
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{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(MORPHOLINO)METHANONE

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